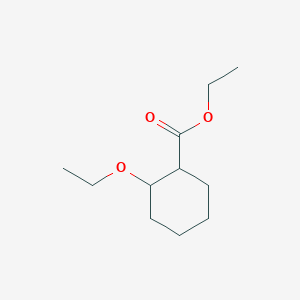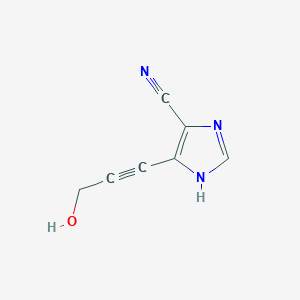
1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as Olaparib, which is a PARP inhibitor used in cancer therapy.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, which results in cell death. The compound selectively targets cancer cells that have defects in DNA repair pathways, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) has been shown to have several biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells by inhibiting PARP enzymes. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Furthermore, the compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) is its potent PARP inhibition activity, which makes it a promising candidate for cancer therapy. The compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases. However, one of the limitations of the compound is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI). One of the future directions is the development of more potent and selective PARP inhibitors that can overcome the limitations of current PARP inhibitors. Another future direction is the investigation of the compound's potential applications in the treatment of inflammatory diseases. Additionally, the compound's potential use in combination therapy with chemotherapy and radiation therapy should be further explored. Finally, the development of new synthesis methods for the compound should be investigated to improve its yield and purity.
Conclusion:
In conclusion, 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) is a potent PARP inhibitor that has shown promising results in cancer therapy. The compound's anti-inflammatory effects also make it a potential candidate for the treatment of inflammatory diseases. However, the compound's low solubility in water may limit its use in certain applications. Future research should focus on the development of more potent and selective PARP inhibitors, investigation of the compound's potential applications in combination therapy, and the development of new synthesis methods for the compound.
Synthesemethoden
The synthesis of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) involves the reaction of 4-cyano-1H-imidazole with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide. The product is then purified through column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) has found applications in various scientific research fields such as medicinal chemistry, biochemistry, and cancer research. The compound is a potent PARP inhibitor and has been extensively studied for its potential use in cancer therapy. PARP inhibitors have been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer.
Eigenschaften
IUPAC Name |
5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-4-7-6(2-1-3-11)9-5-10-7/h5,11H,3H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDRNNSDTXRGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C#CCO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
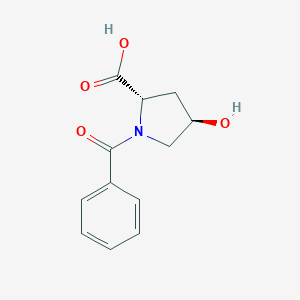
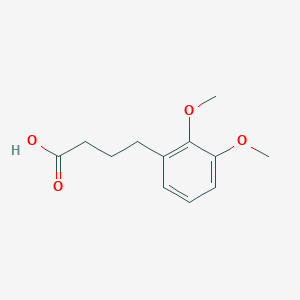

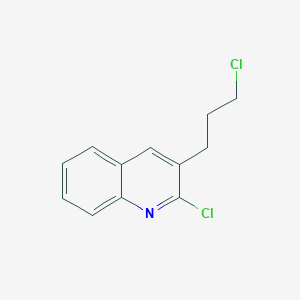
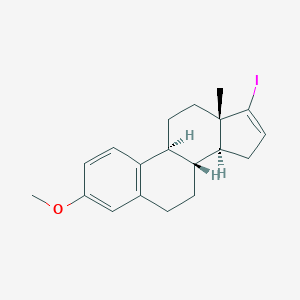



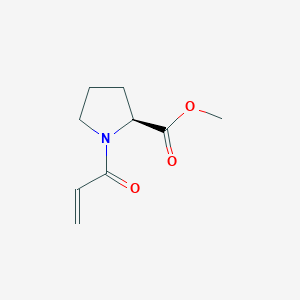
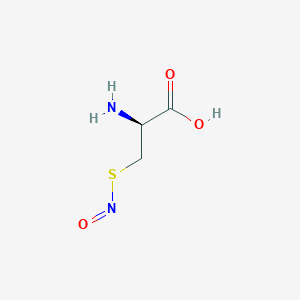
![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)


